molecular formula C7H9N3O B2862695 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine CAS No. 1781072-41-0

5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine

Cat. No.: B2862695
CAS No.: 1781072-41-0
M. Wt: 151.169
InChI Key: ZEIMTIQODDCXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine (Molecular Formula: C7H9N3O) is a bicyclic heterocyclic compound featuring a pyran ring fused to a pyrimidine core, with an amine functional group at the 2-position . This structure belongs to the pyranopyrimidine class of scaffolds, which are recognized as key precursors in medicinal and pharmaceutical industries due to their significant bioavailability and broader synthetic applications . Pyranopyrimidine cores, in general, have demonstrated a wide spectrum of biological and pharmacological activities in research settings, including antitumor, antibacterial, antimicrobial, antioxidant, and antifungal properties . Some pyrano[2,3-d]pyrimidine derivatives have been investigated as novel inhibitors of therapeutic targets such as PARP-1, showing promising anti-proliferative activity against human cancer cell lines . The structural motif makes this compound a valuable building block for constructing more complex molecules in drug discovery and development programs. This product is intended for research purposes and is strictly for Research Use Only . It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7-9-3-5-1-2-11-4-6(5)10-7/h3H,1-2,4H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIMTIQODDCXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=NC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781072-41-0
Record name 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 5h,6h,8h Pyrano 3,4 D Pyrimidin 2 Amine and Its Analogs

Strategies for Pyrano[3,4-d]pyrimidine Core Construction

The construction of the fused ring system of pyranopyrimidines is achieved through methods that build the heterocyclic rings in a sequential or concerted manner.

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. This approach is particularly valuable for creating libraries of structurally diverse compounds.

A notable example is the synthesis of benzopyrano[4,3-d]pyrimidine derivatives, which serve as a structural analog to the pyrano[3,4-d]pyrimidine core. A three-component, one-pot reaction has been developed utilizing an iodochromone, a terminal alkyne, and an amidine. acs.orgnih.govresearchgate.net This process involves a sequence of a Sonogashira coupling, followed by condensation and a cycloaddition to construct the final heterocyclic scaffold. acs.orgnih.govresearchgate.net This combinatorial-friendly method allows for the efficient generation of a diverse library of compounds. acs.orgnih.gov

Another MCR approach for a related benzopyrano-pyrimidine system involves the condensation of salicylaldehyde (B1680747) derivatives, malononitrile, and either piperidine (B6355638) or morpholine, catalyzed by p-toluene sulphonic acid (PTSA). mdpi.com This method is lauded for its high yields, operational simplicity, and short reaction times. mdpi.com

Table 1: Multi-component Reaction for Benzopyrano[4,3-d]pyrimidine Synthesis acs.org

Reactant 1Reactant 2Reactant 3Catalyst SystemConditionsYield
3-IodochromonePhenylacetyleneBenzamidine HClPdCl₂(PPh₃)₂ / CuIDMF, DIPEA/K₂CO₃, 60 °C, 6h75%
3-Iodochromone1-HexyneBenzamidine HClPdCl₂(PPh₃)₂ / CuIDMF, DIPEA/K₂CO₃, 60 °C, 6h72%
3-IodochromoneEthynyltrimethylsilaneAcetamidine HClPdCl₂(PPh₃)₂ / CuIDMF, DIPEA/K₂CO₃, 60 °C, 6h68%

Domino reactions, also known as cascade reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. The Domino Knoevenagel-hetero-Diels-Alder reaction is a powerful tool for the synthesis of pyran-annulated systems.

While specific examples for the 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine core are not extensively documented, this sequence is well-established for the synthesis of the isomeric pyrano[2,3-d]pyrimidines. nih.govresearchgate.net The reaction typically begins with a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound like barbituric acid. This in-situ generated intermediate then acts as a reactive diene in a hetero-Diels-Alder reaction with a dienophile, such as an enol ether, to form the pyran ring. nih.gov This sequence allows for the rapid construction of the complex fused heterocyclic system from simple starting materials. nih.govresearchgate.net The reaction can be performed as a three-component, one-pot process and often proceeds without a catalyst at room temperature. nih.gov

One-pot synthesis is a strategy aimed at improving efficiency by carrying out multiple reaction steps in a single reactor. This approach avoids lengthy separation processes and the purification of intermediate compounds, which saves time and resources.

The synthesis of the benzopyrano[4,3-d]pyrimidine scaffold provides an excellent example of a one-pot protocol. acs.orgnih.govresearchgate.net In this method, the palladium-catalyzed Sonogashira coupling of an iodochromone and an alkyne, followed by condensation with an amidine and subsequent cycloaddition, all occur sequentially in the same reaction vessel to yield the final product in moderate to good yields. acs.orgresearchgate.net The palladium catalyst in this process plays a dual role, first catalyzing the cross-coupling and then activating the triple bond for the subsequent cyclization. acs.org

Similarly, the synthesis of pyrano[2,3-d]pyrimidine dione (B5365651) derivatives has been effectively achieved through a one-pot, three-component reaction of aromatic aldehydes, malononitrile, and barbituric acid under solvent-free conditions, showcasing the versatility of cyclocondensation protocols. nih.gov

Catalytic Systems Employed in the Synthesis of Pyrano[3,4-d]pyrimidin-2-amine Derivatives

Catalysis is fundamental to the modern synthesis of heterocyclic compounds, offering pathways with higher efficiency, selectivity, and sustainability. Both organocatalysts and metal-based catalysts have been employed in the synthesis of pyranopyrimidine derivatives.

Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. This field has grown rapidly, providing a complementary approach to metal catalysis.

In the synthesis of benzopyrano-pyrimidine derivatives, p-toluene sulphonic acid (PTSA), a readily available and non-toxic solid acid, has been used as an effective catalyst. mdpi.com This organocatalyst promotes the three-component reaction of salicylaldehyde, malononitrile, and cyclic amines, offering an environmentally friendly and practical production method. mdpi.com While this specific example does not focus on stereoselectivity, organocatalysts like L-proline are well-known for their ability to induce enantioselectivity in the synthesis of pyran rings through MCRs involving aldehydes, malononitrile, and active methylene compounds. mdpi.com The application of such chiral organocatalysts could provide a route to enantiomerically enriched pyrano[3,4-d]pyrimidine derivatives.

Table 2: Organocatalyzed Synthesis of Benzopyrano-pyrimidines mdpi.com

Salicylaldehyde DerivativeAmineCatalystConditionsYield
SalicylaldehydePiperidinep-Toluene sulphonic acid (10 mol%)Ethanol, 80 °C94%
5-ChlorosalicylaldehydePiperidinep-Toluene sulphonic acid (10 mol%)Ethanol, 80 °C96%
5-BromosalicylaldehydeMorpholinep-Toluene sulphonic acid (10 mol%)Ethanol, 80 °C95%
3,5-DichlorosalicylaldehydeMorpholinep-Toluene sulphonic acid (10 mol%)Ethanol, 80 °C92%

Metal catalysts, both in homogeneous and heterogeneous forms, are widely used in the synthesis of pyranopyrimidine scaffolds due to their high activity and selectivity.

Homogeneous palladium catalysts are crucial in the one-pot synthesis of benzopyrano[4,3-d]pyrimidines, where a PdCl₂(PPh₃)₂/CuI system facilitates the initial Sonogashira coupling. acs.orgresearchgate.net Similarly, the synthesis of the analog 5-(4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine involves a Suzuki coupling reaction, a palladium-catalyzed cross-coupling step, to form a key C-C bond.

Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. A vast number of heterogeneous catalysts have been developed for the synthesis of the related pyrano[2,3-d]pyrimidines. These include various nanoparticles such as Fe₃O₄, ZnO, and Mn₃O₄, which have been used as nanostructure catalysts in one-pot three-component reactions. nih.gov Magnetic nanocatalysts, in particular, have gained significant attention as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times with consistent activity. nih.govnih.gov These catalysts are often employed in environmentally friendly solvents like water or ethanol, or under solvent-free conditions, enhancing the green credentials of the synthetic process. nih.govnih.gov

Nanocatalyst-Mediated Synthesis

The application of nanocatalysts in the synthesis of pyrano[2,3-d]pyrimidine derivatives, a class of compounds analogous to this compound, has garnered considerable attention due to benefits such as high catalytic activity, stability, and recyclability. acs.org One prominent example is the use of sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) as a solid acid nanocatalyst. researchgate.net This heterogeneous catalyst facilitates a straightforward and efficient one-pot, three-component reaction of aromatic aldehydes, malononitrile, and barbituric acid. researchgate.net

A key advantage of this methodology is the ability to conduct the reaction under solvent-free conditions, which significantly enhances its green profile. researchgate.net The SBA-Pr-SO3H nanocatalyst demonstrates high efficiency, leading to excellent yields of the desired pyrano[2,3-d]pyrimidine diones in remarkably short reaction times. researchgate.net The reusability of the catalyst is another critical feature; for instance, magnetic nanocatalysts can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles with almost consistent activity, making the process more economical and environmentally friendly. acs.orgnih.gov

The mechanism involves the catalyst activating the carbonyl group of the aldehyde, facilitating the Knoevenagel condensation with malononitrile, followed by a Michael addition of barbituric acid and subsequent cyclization. researchgate.net The use of such nanocatalysts represents a significant advancement over traditional homogeneous catalysts, which often suffer from issues of separation and recycling. acs.org

Ionic Liquid Catalysis for Enhanced Reaction Efficiency

Ionic liquids (ILs) have emerged as effective catalysts and environmentally benign solvents for the synthesis of pyrano[2,3-d]pyrimidine derivatives. rsc.org Room-temperature ionic liquids, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm]BF4) and 1-butylpyridinium (B1220074) tetrafluoroborate ([BPy]BF4), have been successfully employed as solvents for the condensation reaction between arylmethylidenemalononitriles and barbituric acid. rsc.org

Green Chemistry Approaches: Aqueous Media and Catalyst-Free Conditions

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes for pyrano[2,3-d]pyrimidines in aqueous media, minimizing the use of hazardous organic solvents. Water is an ideal solvent for such transformations due to its non-toxic, non-flammable, and abundant nature.

Several catalytic systems have been shown to be highly effective in aqueous media. For example, diammonium hydrogen phosphate (B84403) (DAHP) has been utilized for the synthesis of pyrano[2,3-d]pyrimidine derivatives in a water-ethanol mixture at room temperature. Other catalysts, including L-proline, tetrabutylammonium (B224687) bromide (TBAB), and 1,4-diazabicyclo[2.2.2]octane (DABCO), have also demonstrated excellent catalytic activity in aqueous solutions for the three-component condensation of aromatic aldehydes, malononitrile, and barbituric acid. These methods offer short reaction times, simple work-up procedures, and high product yields.

Interestingly, the synthesis of pyrano[2,3-d]pyrimidines can also be achieved under catalyst-free conditions. The use of ultrasonic irradiation in an aqueous medium provides an efficient method for the condensation reaction, avoiding the need for any metallic or basic catalyst. This approach is not only environmentally friendly but also offers operational simplicity and mild reaction conditions.

Optimization of Reaction Parameters and Conditions

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound and its analogs, while also minimizing reaction times and energy consumption.

Solvent Selection and its Impact on Reaction Outcomes

The choice of solvent plays a pivotal role in the outcome of the synthesis of pyrano[2,3-d]pyrimidine derivatives. Studies have shown that both the reaction rate and yield can be significantly influenced by the reaction medium. For instance, in the synthesis of 7-amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidinones using SBA-Pr-SO3H as a nanocatalyst, a variety of solvents were tested. researchgate.net

As illustrated in the table below, solvent-free (neat) conditions provided the highest yield in the shortest time. researchgate.net While aqueous and alcoholic solvents were effective, they required significantly longer reaction times to achieve lower yields. researchgate.net This highlights the efficiency of solvent-free reactions in this context, which also aligns with the principles of green chemistry by reducing solvent waste. researchgate.net

EntrySolventTime (h)Yield (%)
1H₂O732
2EtOH531
3EtOH (1:1)/H₂O628
4CH₃CN550
5Neat0.2590
Table 1: Optimization of reaction conditions for the synthesis of a pyrano[2,3-d]pyrimidine derivative using SBA-Pr-SO3H nanocatalyst. Data sourced from reference researchgate.net.

Temperature and Reaction Duration Profiling

Temperature and reaction duration are interdependent parameters that must be carefully profiled to optimize the synthesis. Higher temperatures generally lead to shorter reaction times, but can also result in the formation of byproducts. In the nanocatalyst-mediated synthesis of pyrano[2,3-d]pyrimidine diones under solvent-free conditions, increasing the temperature from room temperature to 140°C dramatically reduced the reaction time from hours to just 15 minutes, while maintaining a high yield of 90%. researchgate.net

The following table summarizes the synthesis of various pyrano[2,3-d]pyrimidine diones under optimized neat conditions at 140°C, showcasing the rapid nature of these reactions. researchgate.net The reaction times for a range of aromatic aldehydes were consistently short, typically between 5 and 45 minutes, resulting in high to very high yields. researchgate.net

EntryArR₁, R₂Time (min)Yield (%)
1C₆H₅H, H2085
24-MeC₆H₄H, H4587
34-MeOC₆H₄H, H3092
44-ClC₆H₄H, H1595
54-NO₂C₆H₄H, H1590
63-NO₂C₆H₄H, H594
7C₆H₅Me, Me2588
Table 2: Synthesis of various pyrano[2,3-d]pyrimidine diones under optimized solvent-free conditions at 140°C. Data sourced from reference researchgate.net.

Stereochemical Control and Diastereoselectivity in Synthesis

Stereochemical control is a critical aspect in the synthesis of complex molecules, including analogs of this compound. In the synthesis of 4-aryloctahydropyrano[2,3-d]pyrimidin-2(8aH)-ones/thiones, which are structurally related, the formation of three chiral centers occurs. acs.org Research has demonstrated that these multi-component reactions can proceed with excellent diastereoselectivity. acs.org

The single-pot, three-component reaction of aromatic aldehydes, urea (B33335)/thiourea, and 3,4-dihydro-2H-pyran, often facilitated by an organocatalyst, yields products where all three newly formed chiral centers are cis to each other. acs.org This high level of diastereoselectivity results in the formation of predominantly one diastereomer, the cis-isomer. acs.org This stereochemical outcome is a significant feature of this synthetic route, providing a direct pathway to stereochemically defined pyranopyrimidine scaffolds. The ability to control the stereochemistry is crucial for developing compounds with specific biological activities, as different stereoisomers can have vastly different pharmacological properties.

Atom Economy and Sustainability Considerations in Pyrano[3,4-d]pyrimidin-2-amine Synthesis

Modern synthetic strategies for pyranopyrimidine derivatives increasingly prioritize atom economy and sustainability. The core principles of green chemistry are frequently integrated into these methodologies to minimize waste, reduce energy consumption, and utilize less hazardous materials. jmaterenvironsci.com

A key approach to achieving high atom economy is the use of multicomponent reactions (MCRs). jmaterenvironsci.com MCRs are one-pot reactions where three or more starting materials combine to form a complex product in a single step, incorporating most or all of the atoms from the reactants into the final product. acs.orgnih.gov This strategy is highly efficient, simplifies synthetic procedures, and significantly reduces the generation of chemical waste compared to traditional multi-step syntheses. jmaterenvironsci.com The synthesis of pyrano[2,3-d]pyrimidine derivatives, for instance, is often accomplished through a one-pot, three-component condensation of an aldehyde, malononitrile, and a barbituric acid derivative. nih.gov

Sustainability is further enhanced by the choice of solvents and energy sources. There is a considerable push towards replacing volatile and toxic organic solvents with greener alternatives. Water is an extensively used green solvent for MCRs in the synthesis of pyranopyrimidine analogs, offering an environmentally safe route for chemical production. jmaterenvironsci.com For example, diammonium hydrogen phosphate (DAHP) has been effectively used as a catalyst in aqueous media for this purpose. jmaterenvironsci.com Solvent-free conditions represent another significant advancement, where reactions are conducted by heating a mixture of the reactants and a catalyst, thereby eliminating solvent waste entirely. acs.orgnih.gov

Furthermore, sustainable synthesis of pyrimidines can be achieved from readily available biomass-derived feedstocks like alcohols. bohrium.comnih.gov Catalytic methods involving iridium-pincer complexes allow for the assembly of pyrimidines from amidines and multiple alcohol units through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. bohrium.comnih.gov This approach exemplifies a highly atom-economical and sustainable pathway to functionalized pyrimidines. bohrium.comnih.gov

Recyclability and Reusability of Catalytic Systems

Heterogeneous catalysts are particularly advantageous in this regard. tandfonline.com Nanocatalysts, owing to their high surface-area-to-volume ratio and high catalytic activity, have been extensively explored. nih.gov A prominent strategy involves supporting catalysts on magnetic nanoparticles (MNPs), such as those based on iron oxide (Fe₃O₄). nih.govtandfonline.com These magnetic nanocatalysts can be effortlessly recovered from the reaction medium using an external magnet, a process that avoids tedious filtration or centrifugation. nih.govtandfonline.com

Several examples highlight the efficacy of this approach:

SCMNPs@Urea/Py-CuCl₂ : This reusable heterogeneous magnetic nanocatalyst has been employed for the synthesis of pyrano[2,3-d]pyrimidinone derivatives. It can be magnetically separated and reused for at least six consecutive runs with no significant loss of catalytic activity. tandfonline.comdeepdyve.com

Fe₃O₄, ZnO, or Mn₃O₄ Nanoparticles : These nanostructure catalysts have been used in one-pot three-component reactions to produce pyrano[2,3-d]pyrimidine derivatives. The catalysts were easily recovered with a magnet and reused for six cycles with nearly consistent activity. nih.gov

CuO-Co₃O₄@NiO Core-Shell : A core-shell nanocatalyst developed via an impregnation method demonstrated high efficiency and was successfully reused for up to four reaction cycles. researchgate.net

Deep Eutectic Solvents (DES) : A novel approach involves using a deep eutectic solvent, such as one based on methyl triphenylphosphonium bromide and gentisic acid, which acts as both the solvent and a recyclable organocatalyst. nih.gov

The reusability of these catalytic systems not only aligns with the principles of green chemistry but also enhances the economic viability of synthesizing this compound and its analogs on a larger scale.

Catalyst Reusability Data

Catalyst SystemSynthetic TargetNumber of Reuse CyclesRecovery MethodReference
SCMNPs@Urea/Py-CuCl₂Pyrano[2,3-d]pyrimidinone derivatives6External Magnet tandfonline.comdeepdyve.com
Fe₃O₄, ZnO, or Mn₃O₄ NanoparticlesPyrano[2,3-d]pyrimidine derivatives6External Magnet nih.gov
CuO-Co₃O₄@NiO Core-ShellPyrano[2,3-d]pyrimidine derivatives4Filtration/Washing researchgate.net
[Hnmp]HSO₄ (Ionic Liquid)5H-Pyrano[2,3-d]pyrimidine derivatives4Reduced Pressure/Drying acs.org
MTPPBr/GA-DESPyrano[2,3-d]pyrimidine derivativesMultipleFiltration (catalyst is soluble) nih.gov

Chemical Reactivity and Derivatization Strategies for 5h,6h,8h Pyrano 3,4 D Pyrimidin 2 Amine

Functionalization at the Amine Moiety of 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine

The primary amine group at the C2 position of the pyrimidine (B1678525) ring is a key site for chemical modification, enabling the introduction of a wide array of functional groups and the synthesis of diverse derivatives. Standard organic reactions such as acylation, alkylation, and sulfonylation can be readily employed to modify this amine. For instance, acylation with various acid chlorides or anhydrides in the presence of a base can yield the corresponding amides. Similarly, alkylation reactions can introduce alkyl or arylalkyl substituents. These modifications are crucial for exploring the structure-activity relationships of derivatives.

The amine moiety also facilitates the formation of Schiff bases through condensation with aldehydes and ketones. These imine intermediates can be further reduced to secondary amines or utilized in cycloaddition reactions to construct more complex heterocyclic frameworks.

Table 1: Examples of Functionalization Reactions at the Amine Moiety

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chlorideN-(5,6,8,9-tetrahydro-7-oxa-1,3-diaza-cyclopenta[a]naphthalen-2-yl)acetamide
AlkylationBenzyl bromideN-benzyl-5,6,8,9-tetrahydro-7-oxa-1,3-diaza-cyclopenta[a]naphthalen-2-amine
Sulfonylationp-Toluenesulfonyl chlorideN-(5,6,8,9-tetrahydro-7-oxa-1,3-diaza-cyclopenta[a]naphthalen-2-yl)-4-methylbenzenesulfonamide
Schiff Base FormationBenzaldehyde(E)-N-benzylidene-5,6,8,9-tetrahydro-7-oxa-1,3-diaza-cyclopenta[a]naphthalen-2-amine

Substituent Effects and Their Influence on Pyrano and Pyrimidine Ring Reactivity

On the pyran ring, substituents can influence the stability of intermediates and the regioselectivity of reactions. For example, the presence of a substituent at a specific position can direct further functionalization to another site due to steric or electronic effects. The interplay of these substituent effects is a critical consideration in the design of synthetic routes to targeted derivatives. Research has shown that the introduction of different substituents can fine-tune the chemical properties of the molecule for various applications.

Synthesis of Fused Polycyclic Heterocyclic Systems Incorporating the Pyrano[3,4-d]pyrimidine Core

The this compound scaffold serves as a valuable building block for the construction of more complex, fused polycyclic heterocyclic systems. osi.lv Cyclocondensation reactions are a common strategy, where the amine group and an adjacent reactive site on the pyrimidine or pyran ring participate in ring-forming reactions with bifunctional reagents. nih.gov

For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of additional fused rings. nih.gov Intramolecular cyclization reactions of appropriately substituted derivatives of the pyrano[3,4-d]pyrimidine core can also yield novel polycyclic structures. espublisher.com These strategies have been successfully employed to synthesize a variety of fused systems, including those containing additional pyrazole (B372694), triazole, or other heterocyclic rings, expanding the chemical diversity accessible from this scaffold. osi.lvresearchgate.net

Table 2: Examples of Fused Heterocyclic Systems from Pyrano[3,4-d]pyrimidine Derivatives

ReagentFused Ring System
Diethyl ethoxymethylenemalonatePyrido[2',3':5,6]pyrano[3,4-d]pyrimidine
1,3-DiketonesThieno[2',3':5,6]pyrano[3,4-d]pyrimidine
Hydrazine hydratePyrazolo[3',4':5,6]pyrano[3,4-d]pyrimidine

Development of Novel Synthetic Transformations Involving the this compound Scaffold

Recent research has focused on developing novel synthetic transformations that utilize the unique reactivity of the this compound scaffold. nih.govacs.org These include metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which allow for the introduction of aryl, vinyl, and alkynyl groups at specific positions on the heterocyclic core. These modern synthetic methods provide efficient and versatile routes to a wide range of derivatives that would be difficult to access through traditional methods.

Furthermore, multicomponent reactions (MCRs) involving the pyrano[3,4-d]pyrimidine scaffold have gained attention as a powerful tool for the rapid and efficient synthesis of complex molecules in a single step. nih.govresearchgate.net These reactions often proceed with high atom economy and can generate significant molecular diversity from simple starting materials. The development of such novel transformations continues to expand the synthetic utility of the this compound core. nih.govrsc.org

Mechanistic Investigations of Reactions Involving 5h,6h,8h Pyrano 3,4 D Pyrimidin 2 Amine

Elucidation of Proposed Reaction Pathways for Core Formation

The formation of the pyranopyrimidine scaffold, particularly in multicomponent reactions, is generally understood to proceed through a series of well-established organic reactions. For the related pyrano[2,3-d]pyrimidine systems, the reaction pathway typically involves a domino sequence of a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.

A plausible mechanistic pathway for the formation of pyranopyrimidine derivatives often begins with the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound, such as malononitrile. This step, often catalyzed by a base or an acid, results in the formation of a cyano-olefin intermediate. Subsequently, a nucleophilic attack by a pyrimidine (B1678525) derivative, like barbituric acid or a related compound, on this intermediate via a Michael addition leads to a Michael adduct. This adduct then undergoes an intramolecular cyclization, followed by tautomerization, to yield the final fused pyranopyrimidine product. nih.gov

A proposed general mechanism for the formation of a pyranopyrimidine core is outlined below:

Table 1: Proposed General Mechanistic Steps for Pyrano[2,3-d]pyrimidine Formation
StepReaction TypeDescription
1 Knoevenagel CondensationAn aldehyde reacts with an active methylene compound (e.g., malononitrile) to form an electrophilic α,β-unsaturated carbonyl or cyano compound.
2 Michael AdditionA nucleophilic pyrimidine derivative attacks the β-carbon of the unsaturated intermediate.
3 Intramolecular CyclizationThe intermediate formed undergoes cyclization to form the fused pyran ring.
4 TautomerizationThe cyclized product tautomerizes to the more stable aromatic or heteroaromatic final product.

It is important to note that while this pathway is well-documented for pyrano[2,3-d]pyrimidines, the specific sequence and intermediates for the 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine isomer may vary depending on the specific starting materials and reaction conditions employed.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for the definitive elucidation of a reaction mechanism. In the synthesis of pyranopyrimidines, intermediates such as the initial Knoevenagel adduct (a cyano-olefin) and the subsequent Michael adduct are often proposed. nih.gov The isolation and structural confirmation of these transient species can be challenging due to their reactive nature.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable tools for identifying and characterizing these intermediates. In some cases, trapping experiments can be designed to capture and stabilize a fleeting intermediate, allowing for its structural analysis.

For instance, in the synthesis of related fused pyrimidine systems, intermediates have been identified through careful monitoring of the reaction progress using techniques like 1H NMR spectroscopy. beilstein-journals.org The appearance and disappearance of specific signals corresponding to proposed intermediates can provide strong evidence for a particular reaction pathway.

Table 2: Potential Intermediates in Pyrano[2,3-d]pyrimidine Synthesis

IntermediateDescriptionPotential Characterization Methods
Cyano-olefin Product of the initial Knoevenagel condensation between an aldehyde and malononitrile.1H NMR, 13C NMR, IR, MS
Michael Adduct Formed after the nucleophilic attack of the pyrimidine derivative on the cyano-olefin.1H NMR, 13C NMR, MS
Cyclized Intermediate The product of the intramolecular cyclization before final tautomerization.Spectroscopic analysis if stable enough to be observed.

While no specific intermediates have been isolated and characterized for the synthesis of this compound in the reviewed literature, the intermediates identified in the synthesis of its isomers provide a strong basis for what to expect in analogous reaction pathways.

Computational Approaches to Reaction Mechanism Understanding

In the absence of direct experimental evidence for reaction mechanisms and intermediates, computational chemistry offers a powerful alternative for gaining mechanistic insights. Density Functional Theory (DFT) calculations, in particular, have become a standard tool for studying reaction pathways, transition state structures, and the energetics of a reaction.

For related heterocyclic systems, computational studies have been employed to:

Map Potential Energy Surfaces: To identify the most favorable reaction pathways by comparing the activation energies of different possible routes.

Characterize Transition States: To understand the geometry and electronic structure of the highest energy point along the reaction coordinate.

Predict the Stability of Intermediates: To assess the likelihood of their formation and potential for observation.

Elucidate the Role of Catalysts: To understand how a catalyst interacts with the reactants and lowers the activation energy of the rate-determining step.

While no specific computational studies on the formation of this compound were found, the methodologies applied to its isomers could be readily adapted to investigate its synthesis. Such studies would be invaluable in confirming proposed reaction pathways and in designing more efficient synthetic routes.

In Vitro Biological Activities and Pharmacological Target Interactions of 5h,6h,8h Pyrano 3,4 D Pyrimidin 2 Amine and Its Derivatives

Enzyme Inhibition Profiles

Derivatives built upon the pyranopyrimidine and closely related fused pyrimidine (B1678525) frameworks have been shown to inhibit several classes of enzymes, highlighting their potential as modulators of key cellular pathways.

Kinase Inhibition Studies (e.g., PLK4, CDK5, CK1, GSK3, DYRK1A, CLK1, Tyrosine Kinases)

Fused pyrimidine derivatives are recognized as "privileged scaffolds" for developing kinase inhibitors, largely due to their structural similarity to the adenine (B156593) ring of ATP, which allows them to bind effectively within the kinase ATP-binding site. rsc.org

Polo-like Kinase 4 (PLK4): PLK4 is a crucial regulator of centrosome duplication, and its overexpression is linked to various cancers. rsc.orgbohrium.com Consequently, it has become a significant target for anticancer drug development. patsnap.com While the specific parent compound 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine is not highlighted as a PLK4 inhibitor in the reviewed literature, various aminopyrimidine derivatives have been designed as novel and potent PLK4 inhibitors. rsc.org For instance, a series of 5-chlorine-2-amino-pyrimidine derivatives demonstrated potent PLK4 inhibition, with compound 5f showing an IC50 value of 0.8 nM. rsc.org Another study on pyrimidin-2-amine derivatives identified compound 8h as a highly potent PLK4 inhibitor with an IC50 of 0.0067 μM. rsc.org Additionally, pyrazolo[3,4-d]pyrimidine scaffolds have been explored as a basis for developing PLK4 inhibitors. researchgate.net

Cyclin-Dependent Kinases (CDKs): CDKs are central to regulating cell proliferation and are attractive targets in oncology. nih.gov Derivatives of pyrazolo[4,3-d]pyrimidine have been identified as a promising scaffold for developing novel CDK inhibitors, with a particular preference for inhibiting CDK5. nih.gov Similarly, a pyrazolo[1,5-a]pyrimidine (B1248293) derivative, BS-194 , was found to be a potent inhibitor of several CDKs, including CDK5, with an IC50 value of 30 nM. nih.gov The 2-anilino-4-(thiazol-5-yl)pyrimidine class of compounds has also yielded potent ATP-antagonistic CDK2 inhibitors with Kᵢ values in the low nanomolar range. acs.org

Glycogen Synthase Kinase 3 (GSK3): GSK3 is a serine/threonine kinase implicated in numerous diseases. A variety of pyrimidine-based scaffolds have been developed as potent GSK3 inhibitors. nih.govacs.orgfrontiersin.org Novel heterocyclic pyrimidine derivatives have shown high selectivity for the GSK3α isoform over GSK3β. acs.org Furthermore, a series of [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones were discovered as novel GSK-3 inhibitors with potencies in the low nanomolar range. nih.gov

Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs): The DYRK family of kinases, particularly DYRK1A and DYRK1B, are targets for conditions like Down's syndrome and certain cancers. acs.orgnih.gov Pyrido[2,3-d]pyrimidine analogues have been identified as potent and enantioselective inhibitors of DYRK1B and DYRK1A. nih.gov Other substituted pyrimidine inhibitors have also been developed that show high selectivity for the DYRK and CLK kinase families. nih.gov

Cdc2-like Kinases (CLKs): CLKs are involved in the regulation of pre-mRNA splicing. Substituted pyrimidines have been developed as highly selective, low-nanomolar inhibitors of CLK1, CLK2, and CLK4. nih.gov

Tyrosine Kinases: This large family of enzymes plays a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. Fused pyrimidine systems, including thieno[3,2-d]pyrimidines and pyrimido[5,4-b]indoles, have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with some compounds showing IC50 values around 1 nM. nih.govacs.orgnih.gov

Compound/SeriesTarget KinasePotency (IC50/Ki)Reference
5-chlorine-2-amino-pyrimidine (5f)PLK40.8 nM rsc.org
Pyrimidin-2-amine (8h)PLK46.7 nM rsc.org
Pyrazolo[1,5-a]pyrimidine (BS-194)CDK530 nM nih.gov
Pyrazolo[3,4-d]pyrimidinesGSK-3Low nM range nih.gov
Pyrido[2,3-d]pyrimidinesDYRK1A/DYRK1BPotent Inhibition nih.gov
Thieno[3,2-d]pyrimidinesEGFR-TK~1 nM acs.org

Poly(ADP-ribose) Polymerase (PARP-1) Inhibitory Activity

PARP-1 is a nuclear enzyme critical for DNA repair and cell survival. nih.gov Its inhibition is a therapeutic strategy, particularly in oncology. Studies have shown that derivatives of pyrano[2,3-d]pyrimidine-2,4-dione are potent inhibitors of PARP-1. In one study, most of the synthesized compounds in this series displayed excellent inhibitory activities against PARP-1, with IC50 values ranging from 3.61 nM to 114 nM, comparing favorably to the reference drug Olaparib. rsc.org Specifically, compounds S2 and S7 were found to be more potent than Olaparib. rsc.org

CompoundPARP-1 Inhibition (IC50)Reference
S24.06 ± 0.18 nM rsc.org
S73.61 ± 0.15 nM rsc.org
Olaparib (Reference)5.77 nM rsc.org

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. A series of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines related to allopurinol (B61711) have been synthesized and evaluated as XO inhibitors. acs.org More closely related to the target scaffold, a series of 2-phenyl-tetrahydrothio-pyrano[4,3-d]pyrimidine derivatives were synthesized and tested for their XO inhibitory activities in vitro. The results showed that compounds with a carboxy-substituted pyrimidine ring were beneficial for inhibitory activity. Among the tested compounds, derivative 8f , featuring an isopropionic acid-substituted pyrimidine and an ethyl-substituted phenol, showed the best inhibition with an IC50 of 76.0 μmol/L. nih.gov

Cyclooxygenase (COX) Inhibition Assays

Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory pathway through their role in prostaglandin (B15479496) synthesis. A novel set of 4-substituted-1-phenyl-pyrazolo[3,4-d]pyrimidine and 5-substituted-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and evaluated for their in vitro inhibition of COX-1 and COX-2. nih.gov Compounds 8a , 10c , and 13c from this series were identified as the most potent and selective ligands against COX-2, with inhibition percentages of 79.6%, 78.7%, and 78.9% respectively, at a concentration of 2 µM. nih.gov Another study on 1-phenylpyrazolo[3,4-d]pyrimidine derivatives found that all target compounds were more potent in inhibiting COX-2 than COX-1. nih.gov

Protein Arginine Methyltransferase (PRMT5) Inhibition

PRMT5 is an enzyme that regulates various cellular processes through arginine methylation and is considered a promising target in oncology. patsnap.comnih.gov While PRMT5 inhibitors are an active area of research, specific inhibitors based on the pyranopyrimidine scaffold are not widely reported in the reviewed literature. However, related fused pyrimidine systems have shown activity. One study identified EPZ015666 (GSK3235025), an orally available inhibitor containing isoquinoline (B145761) and pyrimidine moieties, as a potent inhibitor of PRMT5 with a half-maximal inhibitory concentration (IC50) of 22 nM in biochemical assays. nih.gov

Antimicrobial Activity Evaluation (In Vitro)

The emergence of microbial resistance has spurred the search for new antimicrobial agents. Derivatives of pyrano[2,3-d]pyrimidine have been synthesized and evaluated for their antimicrobial properties. researchgate.net In one study, a series of newly synthesized pyrano[2,3-d]pyrimidine derivatives were tested against various microorganisms, including fungi, bacteria, and yeast, with some compounds demonstrating notable antimicrobial activity. acs.org Another investigation into pyrimidine and pyrimidopyrimidine derivatives revealed that several compounds exhibited excellent antimicrobial activity when compared with reference drugs ampicillin (B1664943) and clotrimazole (B1669251) against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans, Aspergillus flavus). rsc.org

Antibacterial Efficacy Against Gram-Positive Bacterial Strains

Derivatives of the fused pyrimidine family, including pyranopyrimidines and their bioisosteres, have demonstrated notable efficacy against Gram-positive bacteria. Research into pyrano[2,3-d]pyrimidinone derivatives has revealed significant antibacterial potential. researchgate.net One study highlighted a compound, 7-amino-6-cyano-5-(5-nitrofuran-2-yl)-pyrano[2,3-d]pyrimidin-(1H,3H)-2,4-diones, which showed excellent activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 3.91 to 7.81 μg/mL. researchgate.net This particular derivative was also more potent than the antibiotic levofloxacin (B1675101) against methicillin-resistant S. aureus (MRSA), with an MIC value of 3.91 μg/mL. researchgate.net

Other related fused pyrimidine structures have also been investigated. 6-Anilinopyrazolo[3,4-d]pyrimidin-4-ones, which are bioisosteres of purines, were found to inhibit the growth of several Gram-positive bacteria by targeting the DNA polymerase III enzyme. nih.gov Another study on pyrazolo[3,4-d]pyrimidine derivatives identified several compounds with bacteriostatic activity against S. aureus. nih.gov Similarly, certain pyrano[2,3-d]pyrimidinone carbonitrile derivatives showed antibacterial activity comparable or superior to the standard ampicillin. nih.gov Spiro-4H-pyran derivatives have also been evaluated, showing the most susceptibility in S. aureus. nih.gov

Antibacterial Activity of Pyrano[2,3-d]pyrimidinone Derivatives Against Gram-Positive Bacteria
Compound DerivativeBacterial StrainActivity (MIC)Reference
7-amino-6-cyano-5-(5-nitrofuran-2-yl)-pyrano[2,3-d]pyrimidin-(1H,3H)-2,4-dionesStaphylococcus aureus3.91 - 7.81 μg/mL researchgate.net
7-amino-6-cyano-5-(5-nitrofuran-2-yl)-pyrano[2,3-d]pyrimidin-(1H,3H)-2,4-dionesBacillus subtilis3.91 - 7.81 μg/mL researchgate.net
7-amino-6-cyano-5-(5-nitrofuran-2-yl)-pyrano[2,3-d]pyrimidin-(1H,3H)-2,4-dionesMethicillin-resistant S. aureus (MRSA)3.91 μg/mL researchgate.net
2',3'-dimethoxyaryl pyrano[2,3-d]pyrimidinoneMRSA183 - 199 μM (MBC) nih.gov

Antibacterial Efficacy Against Gram-Negative Bacterial Strains

The activity of pyranopyrimidine derivatives extends to Gram-negative bacteria, although efficacy can vary. In the same study that highlighted potent anti-MRSA activity, the 7-amino-6-cyano-5-(5-nitrofuran-2-yl)-pyrano[2,3-d]pyrimidin-(1H,3H)-2,4-diones derivative also demonstrated superb antibacterial action against Escherichia coli, with a MIC value between 3.91 and 7.81 μg/mL. researchgate.net However, other synthesized spiro-4H-pyran derivatives did not show remarkable growth inhibitory activity against the tested Gram-negative bacteria, E. coli and Pseudomonas aeruginosa. nih.gov

Research on related fused pyrimidines has also shown promise. Certain pyrazolo[3,4-d]pyrimidines exhibited dose-dependent activity against E. coli. nih.gov Furthermore, specific pyrimidine derivatives have been identified that possess antibacterial activity against Gram-negative bacteria, particularly when administered with a membrane-penetrating agent. google.com Studies on complex heterocyclic systems incorporating the pyranopyrimidine structure, such as pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, have also yielded compounds with promising antimicrobial activity against Gram-negative bacilli. researchgate.netnih.gov

Antibacterial Activity of Fused Pyrimidine Derivatives Against Gram-Negative Bacteria
Compound ClassBacterial StrainObserved ActivityReference
Pyrano[2,3-d]pyrimidinoneEscherichia coliMIC: 3.91 - 7.81 μg/mL researchgate.net
Pyrazolo[3,4-d]pyrimidineEscherichia coliSignificant dose-dependent activity nih.gov
Spiro-4H-pyranE. coli, P. aeruginosaNot remarkable nih.gov

Antifungal Activity Assessment

Several classes of pyrimidine derivatives have been investigated for their potential as antifungal agents, particularly for agricultural applications. nih.gov Studies on pyrano[2,3-d]pyrimidine derivatives have confirmed their activity against various fungal species. orientjchem.orgresearchgate.net One investigation synthesized three series of novel pyrimidine derivatives and evaluated them against fourteen phytopathogenic fungi, finding that most of the compounds possessed fungicidal activities, with some being more potent than control fungicides. nih.gov Similarly, fused heterocyclic systems such as novel pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives have also exhibited promising antifungal properties against several pathogenic microorganisms. nih.gov

Antiproliferative Activity against Cancer Cell Lines (In Vitro Assays)

Derivatives of pyranopyrimidine and related fused pyrimidine scaffolds are a significant area of research in oncology due to their potent antiproliferative activities against a variety of human cancer cell lines.

Pyrano[2,3-d]pyrimidine-2,4-dione analogues have been identified as powerful inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair in cancer cells. nih.govresearchgate.net Several compounds in this class demonstrated high cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. For instance, compound S7 emerged as a highly potent PARP-1 inhibitor (IC50 = 3.61 nM) and showed strong cytotoxicity against MCF-7 cells (IC50 = 1.28 µM). nih.govresearchgate.net Another derivative, S8, showed the highest cell growth inhibition against both MCF-7 (IC50 = 0.66 µM) and HCT116 (IC50 = 2.76 µM) cell lines. nih.gov

Other pyranopyrimidinone derivatives have shown excellent activity against HeLa (cervical cancer) cells, with several compounds exhibiting IC50 values below 10 µM, which was superior to the standard drug 5-Fluorouracil (IC50 of 41.85 µM). nih.gov

The broader family of fused pyrimidines also shows significant anticancer potential. Pyrido[3,4-d]pyrimidine derivatives were found to have highly selective inhibitory effects against renal cancer (UO-31) and breast cancer (MDA-MB-468, MCF-7) cell lines. nih.gov Similarly, various pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent antiproliferative activities against lung cancer (A549), colon cancer (HCT-116), and breast cancer (MCF-7, T-47D, MDA-MB-468) cell lines. nih.govmdpi.comrsc.orgnih.gov

In Vitro Antiproliferative Activity of Pyrano[2,3-d]pyrimidine Derivatives
Compound DerivativeCancer Cell LineActivity (IC50)Reference
Compound S8 (pyrano[2,3-d]pyrimidine-2,4-dione analog)MCF-7 (Breast)0.66 ± 0.05 µM nih.gov
Compound S7 (pyrano[2,3-d]pyrimidine-2,4-dione analog)MCF-7 (Breast)1.28 ± 1.12 µM nih.govresearchgate.net
Compound S2 (pyrano[2,3-d]pyrimidine-2,4-dione analog)MCF-7 (Breast)2.65 ± 0.05 µM nih.govresearchgate.net
Compound S8 (pyrano[2,3-d]pyrimidine-2,4-dione analog)HCT116 (Colon)2.76 ± 0.06 µM nih.gov
Compound 2 (pyranopyrimidinone carbonitrile)HeLa (Cervical)3.46 µM nih.gov
Compound 5 (pyranopyrimidinone carbonitrile)HeLa (Cervical)4.36 µM nih.gov
Compound 7 (pyranopyrimidinone carbonitrile)HeLa (Cervical)4.44 µM nih.gov

Other Identified Biological Activities (e.g., Antioxidant, Antiviral, Analgesic, Anti-inflammatory)

The pharmacological profile of fused pyrimidine derivatives is diverse, extending beyond antimicrobial and anticancer effects. Various studies have reported anti-inflammatory, analgesic, and antiviral activities, among others.

Anti-inflammatory and Analgesic Activity: Pyrazolo[3,4-d]pyrimidine derivatives have been explored as a new class of anti-inflammatory agents. ekb.eg Pharmacological screening showed that several compounds provided good protection against carrageenan-induced edema. ekb.eg This scaffold has also been investigated for analgesic properties. A series of 4-acylaminopyrazolo[3,4-d]pyrimidines were identified as ligands for the sigma-1 receptor, a target involved in pain modulation. One highly selective antagonist from this series exhibited potent antinociceptive properties in several pain models in mice. nih.gov

Antiviral Activity: The pyrazolo[3,4-d]pyrimidine ring system, being a purine isostere, has been a focus for the development of antiviral agents. nih.gov Some compounds within this class have been reported to function as substrates for anabolic and catabolic enzymes, with potential applications as antiviral agents. ekb.eg

Other Activities: Compounds featuring the pyrano[2,3-d]pyrimidine ring system have been associated with a wide array of pharmacological properties, including potential as antiallergic, antihypertensive, cardiotonic, and bronchodilator agents. nih.gov Additionally, some derivatives from this class have been tested for urease inhibitory activity, which is relevant for treating infections caused by urease-producing bacteria. nih.gov

Predicted Biological Targets and Receptor Interactions (e.g., DnaG Inhibitors)

Computational and experimental studies have identified several potential biological targets for pyranopyrimidine derivatives and their analogues, elucidating the mechanisms behind their observed pharmacological effects.

Antibacterial Targets: A key target for novel antibacterial agents is DnaG primase, an essential enzyme for DNA replication. mdpi.com Docking studies have predicted that derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine could act as DnaG inhibitors. researchgate.netnih.gov These compounds are thought to bind to the RNA Polymerase Domain (RPD) of the primase to exert their inhibitory effect. mdpi.com Another identified target is DNA polymerase III in Gram-positive bacteria, which is inhibited by 6-anilinopyrazolo[3,4-d]pyrimidin-4-one derivatives. nih.gov

Anticancer Targets: In the context of cancer, a primary mechanism of action for pyranopyrimidine derivatives is the inhibition of protein kinases and enzymes involved in cell proliferation and survival.

PARP-1: As mentioned previously, pyrano[2,3-d]pyrimidine-2,4-dione analogues have been developed as potent inhibitors of PARP-1, which disrupts DNA repair in cancer cells. nih.gov

Kinase Inhibition: The structural similarity of the fused pyrimidine scaffold to adenine allows these compounds to act as ATP-competitive inhibitors for various kinases. researchgate.net Targets identified for different pyrazolo[3,4-d]pyrimidine derivatives include:

VEGFR-2: Inhibition of this receptor, which is crucial for angiogenesis, has been demonstrated by several pyrazolo[3,4-d]pyrimidine compounds. nih.gov Related oxazolo[5,4-d]pyrimidine (B1261902) derivatives are also predicted to bind to the VEGFR-2 active site. mdpi.com

EGFR: New 1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR). nih.gov

CDK2: Pyrazolo[3,4-d]pyrimidine scaffolds have been used to design novel inhibitors of cyclin-dependent kinase 2 (CDK2), an appealing target for cancer therapy. rsc.org

Other Targets: For analgesic activity, the sigma-1 receptor has been identified as a target for 4-acylaminopyrazolo[3,4-d]pyrimidines, which act as antagonists at this receptor. nih.gov

Structure Activity Relationship Sar and Computational Chemistry Studies of 5h,6h,8h Pyrano 3,4 D Pyrimidin 2 Amine Derivatives

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. This analysis is crucial for understanding the basis of a compound's biological activity at a molecular level. Studies on related pyranopyrimidine scaffolds have demonstrated their ability to fit into the active sites of various enzymes, forming key interactions that are essential for their inhibitory effects.

The biological activity of pyranopyrimidine derivatives is often dictated by specific interactions with amino acid residues in the target's binding pocket. Hydrogen bonds, hydrophobic interactions, and π–π stacking are the most common forces governing this molecular recognition.

For instance, in studies of related pyrano[2,3-d]pyrimidine derivatives targeting Poly(ADP-ribose) polymerase-1 (PARP-1), a key DNA repair enzyme, specific interactions are consistently observed. The pyranopyrimidine core typically occupies the nicotinamide-binding site (NI-site) of the enzyme. Key interactions include:

Hydrogen Bonds: The carbonyl and NH groups of the pyrimidine (B1678525) ring are crucial for forming hydrogen bonds with residues like Gly863 and Ser904 in the PARP-1 active site. rsc.org

π–π Stacking: The aromatic nature of the pyrimidine ring facilitates π–π stacking interactions with aromatic residues such as Tyr907 and His862. rsc.org

Hydrophobic Contacts: Substituents on the pyranopyrimidine core can extend into adjacent hydrophobic pockets, forming favorable contacts. For example, a phenyl ring can lie in a deep hydrophobic pocket lined with residues like Asn868, Ile872, and Leu877. rsc.org

The following table summarizes typical interactions observed in docking studies of pyranopyrimidine analogs with the PARP-1 active site.

Interaction TypeKey Amino Acid ResiduesInteracting Moiety of Ligand
Hydrogen BondGly863, Ser904Carbonyl and NH groups of pyrimidine ring
π–π StackingTyr907, His862Pyrimidine ring
Hydrophobic InteractionAsn868, Ile872, Leu877Phenyl substituents
Additional InteractionsArg878, Tyr896Nitro or methyl groups on substituents

This table is generated based on data from docking studies of pyrano[2,3-d]pyrimidine-2,4-dione derivatives.

The conformation, or three-dimensional shape, that a ligand adopts within the binding pocket is critical for its activity. Computational studies can analyze the torsional angles and spatial arrangement of the ligand to ensure an optimal fit. For pyranopyrimidine derivatives, the fused ring system provides a relatively rigid scaffold, but the substituents attached to this core have conformational flexibility. Docking simulations reveal that the molecule orients itself to maximize favorable interactions, such as placing a phenyl group in a hydrophobic pocket or positioning a hydrogen bond donor/acceptor to interact with a key residue. The stability of this binding pose is often further validated using more computationally intensive methods like molecular dynamics simulations. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR models for 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine were not prominently available in the reviewed literature, the principles of QSAR are widely applied to heterocyclic compounds. nih.gov

A typical QSAR model is represented by a mathematical equation that correlates biological activity (like IC50) with various molecular descriptors. These descriptors quantify physicochemical properties of the molecule, such as:

Electronic Properties: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric Properties: Molecular volume, surface area, specific substituent descriptors (e.g., Taft steric parameters).

Hydrophobic Properties: LogP (partition coefficient).

Topological Properties: Connectivity indices that describe the branching and shape of the molecule.

For example, a hypothetical QSAR equation might look like: IC50 = c0 + (c1 * Descriptor1) + (c2 * Descriptor2) + ...

Such models, once validated, can be used to predict the biological activity of newly designed compounds before their synthesis, saving time and resources in the drug discovery process. nih.gov This represents a valuable area for future research for the this compound class of compounds.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is another key aspect of ligand-based drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

For pyrimidine-based compounds, the core itself is a valuable pharmacophore. nih.gov By analyzing a set of active pyranopyrimidine derivatives, a common pharmacophore model can be generated. This model can then be used as a 3D query to screen large virtual databases for new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. This approach is particularly useful when the 3D structure of the biological target is unknown. researchgate.net The design of novel pyrimidine derivatives often involves combining pharmacophoric features from different active molecules to create hybrid compounds with potentially enhanced or multi-target activities. mdpi.comresearchgate.net

Electronic and Steric Effects on Biological Efficacy

The biological efficacy of this compound derivatives is highly dependent on the nature and position of various substituents on the core structure. These substituents can exert electronic and steric effects that modulate the compound's interaction with its target, as well as its pharmacokinetic properties.

Structure-activity relationship (SAR) analyses derived from biological testing and computational studies provide clear rules for optimizing the activity of pyranopyrimidine derivatives.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can significantly impact binding affinity.

Electron-Donating Groups (EDGs): In some series, EDGs like methoxy (B1213986) (-OCH3) or hydroxyl (-OH) on an aryl substituent can enhance activity. For example, in certain pyrimidine derivatives, electron-releasing moieties were found to improve anti-inflammatory potential. researchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO2) or halogens (-Cl, -F) can also be beneficial, depending on the target. For a series of thiopyrano[4,3-d]pyrimidine derivatives, compounds with EWGs on a C-4 benzene (B151609) ring showed better cytotoxic activity than those with EDGs. nih.gov In another study, the presence of a 2,4-dichloro substituent on a phenyl ring resulted in the best anticancer activity against the MCF-7 cell line. mdpi.com

Steric and Hydrophobic Effects:

Hydrophobic Substituents: The presence of hydrophobic groups, such as a phenyl ring, is often favorable as they can engage in hydrophobic interactions within the target's active site. rsc.org

Fused Rings: The addition of a fused heterocyclic ring to the pyranopyrimidine scaffold has been shown to create extra interactions with the target enzyme, greatly enhancing potency in PARP-1 inhibitors. rsc.org

Positional Isomerism: The position of a substituent is critical. For instance, a hydroxyl or chloro group at the para-position of a C-4 benzene ring on a pyrano[2,3-c]pyrazole moiety was found to be beneficial for SIRT1 inhibitory activity. researchgate.net

The following table presents IC50 data for a series of pyrano[2,3-d]pyrimidine-2,4-dione derivatives against the PARP-1 enzyme and cancer cell lines, illustrating some of these SAR principles.

CompoundPARP-1 IC50 (nM)MCF-7 IC50 (μM)HCT116 IC50 (μM)Key Structural Feature
S2 4.062.659.31Fused heterocycle
S7 3.611.2846.86Fused heterocycle, phenyl substituent
S8 15.790.662.76Nitro group on substituent
Olaparib (Ref.) 5.77--Reference Drug
Staurosporine (Ref.) -7.256.94Reference Drug

Data sourced from a study on pyrano[2,3-d]pyrimidine-2,4-dione derivatives. researchgate.net

Impact of Fused Heterocyclic Rings on Activity Profiles

The fusion of additional heterocyclic rings to the pyranopyrimidine core, as seen in derivatives of this compound, has a marked influence on their biological activity profiles. Research into related fused heterocyclic systems, such as pyrano[2,3-d]pyrimidine derivatives, indicates that the addition of extra rings can significantly enhance potency. For instance, in a series of novel pyrano[2,3-d]pyrimidine-2,4-dione analogues, the presence of an extra fused heterocycle was found to boost their inhibitory activity against the PARP-1 enzyme. semanticscholar.org This suggests that expanding the heterocyclic system can lead to more effective interactions with biological targets.

Similarly, studies on 4H-chromeno[2,3-d]pyrimidine derivatives, which share a fused ring structure, have identified compounds with significant cytotoxic activity against various human tumor cell lines. scirp.orgscirp.org The introduction of a 1,2,4-triazolo moiety onto the chromeno[2,3-d]pyrimidine skeleton, for example, did not negatively affect the cytotoxic effect on MCF7 tumor cell lines when compared to its parent compound. nih.gov This highlights that the nature of the fused ring system is a critical determinant of the resulting biological activity.

In the case of thiopyrano[4,3-d]pyrimidine derivatives, another related class of compounds, the addition of different scaffolds has been shown to impact their antitumor activities. Docking studies and structure-activity relationships (SAR) have indicated that aryl urea (B33335) scaffolds significantly influence the antitumor potency of these molecules. nih.gov The specific substitutions on these fused aryl groups also play a crucial role in modulating the activity. nih.gov Furthermore, the fusion of a pyrazoline moiety to the 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine core has yielded derivatives with moderate to excellent cytotoxicity against several human cancer cell lines. nih.gov

These findings collectively suggest that for this compound derivatives, the strategic fusion of other heterocyclic rings is a promising avenue for modulating their activity profiles. The specific nature, substitution, and point of fusion of these rings are critical parameters that can be fine-tuned to optimize interactions with specific biological targets and enhance desired therapeutic effects.

In Silico Assessment of Computational Physicochemical Properties (e.g., dipole moments, atomic charges, frontier orbital energies)

Computational chemistry plays a pivotal role in the characterization of novel therapeutic agents, including derivatives of this compound. In silico assessments provide valuable insights into the physicochemical properties of these molecules, which are crucial for understanding their pharmacokinetic and pharmacodynamic behavior. While specific data on the parent compound is limited, studies on related fused pyrimidine systems offer a strong precedent for the types of computational analyses that are performed.

For instance, in the investigation of new 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine derivatives, in silico methods were used to predict a range of physicochemical properties. scirp.org These properties often include molecular weight (MW), the octanol-water partition coefficient (log P), the number of hydrogen bond donors (HBD), the number of hydrogen bond acceptors (HBA), and the topological polar surface area (tPSA). scirp.orgnih.gov Such parameters are fundamental in assessing the potential of a compound to be developed into an orally bioavailable drug.

The following table illustrates the type of physicochemical property data that is typically generated through in silico analysis for related chromeno[2,3-d]pyrimidine derivatives.

ParameterValue RangeSignificance
Molecular Weight (MW) ( g/mol )180 < MW < 500Influences absorption and distribution
Log P (o/w)< 5Indicates lipophilicity and membrane permeability
Hydrogen Bond Donors (HBD)< 5Affects solubility and binding
Hydrogen Bond Acceptors (HBA)< 10Affects solubility and binding
Topological Polar Surface Area (tPSA)< 140 ŲPredicts cell permeability

This table is representative of the types of in silico physicochemical properties analyzed for related fused pyrimidine compounds. nih.govresearchgate.net

Beyond these fundamental properties, more advanced computational studies on related heterocyclic systems delve into quantum chemical descriptors. These can include the calculation of dipole moments, atomic charges, and the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters help in understanding the electronic properties of the molecules and their reactivity, which are key to their interaction with biological targets.

Drug-Likeness and Lead Optimization Based on Computational Metrics

The principles of drug-likeness are central to modern drug discovery and are heavily reliant on computational metrics. For derivatives of this compound, these computational assessments are vital for guiding lead optimization efforts. The "rule of five," developed by Lipinski, provides a foundational set of guidelines for predicting the oral bioavailability of a drug candidate. nih.gov These rules, which are based on the physicochemical properties discussed in the previous section, are a primary filter in the drug development process.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also a critical component of assessing drug-likeness. For example, studies on 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine derivatives have utilized these predictions to evaluate their potential as anti-tumor compounds. scirp.org These analyses can predict factors such as Caco-2 permeability (an indicator of intestinal absorption), the steady-state volume of distribution (VDss), and potential toxicity. scirp.org

The process of hit-to-lead optimization for related pyrazolo[3,4-d]pyrimidine derivatives has been successfully guided by computational models. nih.gov Through the generation of a common-feature pharmacophore hypothesis and subsequent virtual screening, a hit compound was identified and then optimized to yield a potent lead compound. nih.gov This demonstrates the power of computational metrics in refining the structure of a molecule to improve its activity and drug-like properties.

The following table summarizes key computational metrics used in the assessment of drug-likeness and for guiding lead optimization in related fused pyrimidine systems.

Computational MetricApplication in Drug-Likeness and Lead Optimization
Lipinski's Rule of FiveInitial screening for oral bioavailability. scirp.orgnih.gov
In Silico ADMET PredictionEvaluation of pharmacokinetic and toxicity profiles. scirp.orgresearchgate.net
Pharmacophore ModelingIdentification of key structural features for biological activity and virtual screening. nih.gov
Molecular DockingUnderstanding binding interactions with the target protein to guide structural modifications. nih.gov

This table outlines the application of various computational metrics in the development of related fused pyrimidine compounds.

Through the iterative use of these computational tools, the structure of a lead compound based on the this compound scaffold can be systematically modified to enhance its efficacy, selectivity, and pharmacokinetic profile, ultimately leading to a more viable drug candidate.

Future Research Directions and Translational Perspectives for 5h,6h,8h Pyrano 3,4 D Pyrimidin 2 Amine

Design and Synthesis of Advanced 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine Analogs with Enhanced Biological Profiles

The development of advanced analogs of this compound with superior biological profiles is a key avenue for future research. Synthetic strategies will likely focus on modifying the core structure to optimize potency, selectivity, and pharmacokinetic properties. One-pot multicomponent reactions are an efficient approach for generating a library of diverse pyranopyrimidine derivatives.

Future synthetic endeavors should explore the introduction of various substituents on both the pyran and pyrimidine (B1678525) rings. For instance, the amino group at the C2 position of the pyrimidine ring offers a site for derivatization to produce novel amide or sulfonamide analogs. Furthermore, substitutions on the pyran ring could influence the molecule's lipophilicity and steric properties, potentially enhancing its interaction with biological targets. The synthesis of novel analogs of thieno[2,3-d]pyrimidin-4(3H)-ones has demonstrated that structural modifications can lead to selective inhibitors of cancer cell growth. nih.gov

Modification StrategyPotential OutcomeReference Compound Class
Derivatization of the C2-amino groupEnhanced target binding, improved solubilityPyrido[3,4-d]pyrimidine derivatives nih.gov
Substitution on the pyran ringIncreased lipophilicity, altered steric profileThieno[2,3-d]pyrimidin-4(3H)-ones nih.gov
Fusion with other heterocyclic ringsNovel chemical space, potential for new mechanisms of actionPyrazolo[3,4-d]pyrimidines nih.govmdpi.com

Exploration of Novel Pharmacological Targets and Therapeutic Applications

The pyranopyrimidine scaffold is a versatile pharmacophore with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. asianjpr.com A crucial future direction is the identification and validation of novel pharmacological targets for this compound and its derivatives.

Recent studies on related pyrazolo[3,4-d]pyrimidine derivatives have shown promising results as anticancer agents, with some compounds exhibiting significant inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. nih.gov Another study on pyrano[2,3-d]pyrimidine-2,4-dione derivatives identified them as novel inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA repair, highlighting their potential in cancer therapy. researchgate.netrsc.org These findings suggest that this compound analogs could also be investigated for their effects on these and other cancer-related targets.

Beyond cancer, the anti-inflammatory potential of pyranopyrimidine derivatives warrants further investigation. researchgate.net Exploring their activity against targets such as cyclooxygenase (COX) enzymes or various cytokines could open up new therapeutic avenues for inflammatory disorders.

Integration of Sustainable Chemistry Principles throughout the Research and Development Cycle

The integration of green and sustainable chemistry principles is becoming increasingly important in pharmaceutical research and development. Future work on this compound should prioritize the use of environmentally benign synthetic methods.

Recent advancements in the synthesis of pyrimidine derivatives have highlighted the use of sustainable approaches such as multicomponent reactions catalyzed by iridium complexes, which can proceed from biomass-derived alcohols. acs.orgbohrium.com The use of deep eutectic solvents (DESs) as green and reusable catalysts for the synthesis of pyranopyrimidines has also been reported as a fast and efficient method. researchgate.netnih.gov These green chemistry approaches not only reduce the environmental impact but also often lead to higher yields and shorter reaction times.

Sustainable ApproachAdvantages
Iridium-catalyzed multicomponent synthesisUtilizes biomass-derived alcohols, high regioselectivity. acs.orgbohrium.com
Deep Eutectic Solvents (DESs)Green and reusable catalyst, fast reaction times, high yields. researchgate.netnih.gov
Ultrasonic irradiationCan significantly accelerate reaction rates.

Pre-clinical Research Endeavors and In Vivo Efficacy Studies (excluding human trials)

Following promising in vitro results, the next critical step is to evaluate the efficacy of novel this compound analogs in pre-clinical animal models. youtube.com These studies are essential to understand the compound's behavior in a complex biological system and to gather data on its potential therapeutic effects.

For anticancer research, efficacy studies would typically involve xenograft models where human cancer cell lines are implanted into immunocompromised mice. The effect of the compound on tumor growth, metastasis, and survival would be monitored. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant antitumor activity in vitro against various cancer cell lines, making them strong candidates for in vivo testing. nih.gov Similarly, the in vivo biodistribution of novel synthetic pyrazolones has been evaluated as CDK9 inhibitors. nih.gov

In addition to efficacy, pre-clinical studies will also need to assess the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties. These data are crucial for determining the optimal dosing regimen and for predicting the compound's behavior in humans.

Q & A

Q. What are the recommended synthetic routes for 5H,6H,8H-pyrano[3,4-d]pyrimidin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrano-pyrimidine derivatives typically involves cyclization reactions or functionalization of preconstructed heterocycles. For example:

  • Multi-step synthesis : Starting from a pyrimidine intermediate, palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (e.g., with amines or thiols) can introduce substituents at key positions .
  • Cyclization : Condensation of aminopyrimidine precursors with carbonyl-containing reagents (e.g., ketones or aldehydes) under acidic or basic conditions can form the pyrano ring .
  • Optimization : Reaction temperature (80–120°C), solvent polarity (DMF, DMSO), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) critically affect yield and purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Key characterization techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm ring substitution patterns and amine proton environments. IR spectroscopy identifies NH₂ stretching (~3300 cm⁻¹) and aromatic C=C/C=N vibrations .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (151.17 g/mol for C₇H₉N₃O) .
  • X-ray Crystallography : Determines bond lengths and angles (e.g., pyrano ring planarity, hydrogen-bonding interactions) .
  • Thermal Analysis : DSC/TGA measures decomposition points, critical for storage stability .

Q. What structural modifications enhance biological activity, and how can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., Cl, F) at the pyrimidine C-4 position can improve binding to biological targets like kinases or DNA .
  • Ring Functionalization : Adding methyl or methoxy groups to the pyrano ring modulates lipophilicity and bioavailability .
  • SAR Workflow :
    • Synthesize analogs via cross-coupling or substitution .
    • Test cytotoxicity (NCI-60 panel) and target binding (SPR/ITC) .
    • Perform molecular docking to predict interactions (e.g., with ATP-binding pockets) .

Q. How do hydrogen-bonding interactions and crystal packing influence the compound’s stability and reactivity?

Methodological Answer:

  • Hydrogen Bonding : The NH₂ group forms strong hydrogen bonds (RO∙∙∙O = 2.50–2.79 Å) with water or carboxylic acids, enhancing solubility but requiring anhydrous storage to prevent hydrolysis .
  • Crystal Packing : Fluorophilic/hydrophilic layering in the solid state (e.g., 5.935 Å between perfluoro chains) affects dissolution rates .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring identifies degradation products (e.g., oxidized pyrimidine rings) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulates binding to kinases or DNA over 100-ns trajectories to assess conformational stability .
  • Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites for functionalization .
  • Pharmacophore Modeling : Aligns pyrano-pyrimidine cores with known inhibitors (e.g., PP2 for Src kinase) to design analogs .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., PP3 as an inactive analog) .
  • Meta-Analysis : Compare IC₅₀ values from NCI-60 panels and independent studies to identify outliers .
  • Mechanistic Studies : Knockout models (e.g., CRISPR for H3 receptors) validate target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.